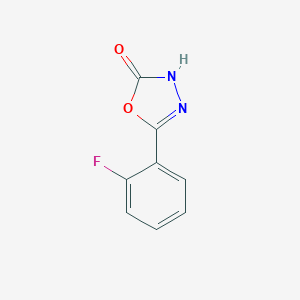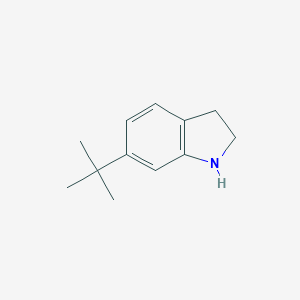
3-(2-フリル)キノリン-2-カルバルデヒド
概要
説明
3-(2-Furoyl)quinoline-2-carboxaldehyde is a fluorogenic amine labeling dye that is not fluorescent itself but reacts with primary amines to form fluorescent products . This compound has been widely used in various scientific fields due to its unique properties and applications.
科学的研究の応用
3-(2-Furoyl)quinoline-2-carboxaldehyde has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ) are primary amines . This compound is a fluorogenic amine labeling dye that reacts specifically with primary amines to form highly fluorescent conjugates .
Mode of Action
This reaction is fluorogenic, meaning it generates fluorescence as a result of the chemical reaction . Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in this fluorogenic reaction .
Biochemical Pathways
It’s known that fq is used for the detection of amines and peptides , which are involved in a wide range of biochemical pathways. The fluorescence generated by the reaction of FQ with primary amines can be used to track these molecules, providing insights into the pathways they are involved in.
Pharmacokinetics
It’s known that fq is soluble in methanol , which could potentially influence its absorption and distribution in a biological system.
Result of Action
The result of FQ’s action is the formation of fluorescent products when it reacts with primary amines . This fluorescence can be detected using specific techniques, such as capillary electrophoresis with laser-induced fluorescence . Once bound to protein, the excitation wavelength is 480 nm (blue) and the emission wavelength is 600 nm (orange) .
生化学分析
Biochemical Properties
3-(2-Furoyl)quinoline-2-carboxaldehyde is a neutral fluorogenic probe for amines for the picomolar assay of proteins by capillary electrophoresis (CE) . It reacts with primary amines to form fluorescent products .
Cellular Effects
The cellular effects of 3-(2-Furoyl)quinoline-2-carboxaldehyde are primarily related to its role as a fluorogenic probe for amines . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology and monitor microorganisms .
Molecular Mechanism
The molecular mechanism of action of 3-(2-Furoyl)quinoline-2-carboxaldehyde involves its reaction with primary amines to form fluorescent products . Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in the fluorogenic reaction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoyl)quinoline-2-carboxaldehyde typically involves the reaction of quinoline-2-carboxaldehyde with furoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(2-Furoyl)quinoline-2-carboxaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-(2-Furoyl)quinoline-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the furoyl group under basic conditions.
Major Products
Oxidation: 3-(2-Furoyl)quinoline-2-carboxylic acid.
Reduction: 3-(2-Furoyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Fluorescamine: Another fluorogenic amine labeling dye that reacts with primary amines to form fluorescent products.
CBQCA (3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde): A similar compound used for the detection of primary amines.
Uniqueness
3-(2-Furoyl)quinoline-2-carboxaldehyde is unique due to its high sensitivity and specificity for primary amines, making it an excellent choice for applications requiring precise detection and quantification of amines . Its ability to form highly fluorescent products upon reaction with primary amines sets it apart from other similar compounds .
特性
IUPAC Name |
3-(furan-2-carbonyl)quinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCHURHVMDRFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155292 | |
| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126769-01-5 | |
| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126769015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Furoyl)quinoline-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)







![(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B152624.png)
